molecular formula C15H12ClN3O2S B11987336 (2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11987336
M. Wt: 333.8 g/mol
InChI Key: XVIPLJFVHGDSII-RQZCQDPDSA-N
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Description

(2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazolidinone ring, a furan ring, and a chlorobenzyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzylamine with furan-2-carbaldehyde, followed by cyclization with thiosemicarbazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.

    Medicine: Research suggests that the compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anti-inflammatory and anticancer effects may result from the modulation of signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-5-(4-chlorobenzylidene)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one
  • (2E)-5-(4-methylbenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one stands out due to the presence of the chlorobenzyl group, which enhances its reactivity and biological activity

Properties

Molecular Formula

C15H12ClN3O2S

Molecular Weight

333.8 g/mol

IUPAC Name

(2E)-5-[(4-chlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H12ClN3O2S/c16-11-5-3-10(4-6-11)8-13-14(20)18-15(22-13)19-17-9-12-2-1-7-21-12/h1-7,9,13H,8H2,(H,18,19,20)/b17-9+

InChI Key

XVIPLJFVHGDSII-RQZCQDPDSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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